1-(4-Fluorophenyl)pyrrolidin-3-one
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Overview
Description
1-(4-Fluorophenyl)pyrrolidin-3-one is a chemical compound with the empirical formula C10H10FNO . It has a molecular weight of 179.19 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 1-(4-Fluorophenyl)pyrrolidin-3-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-one can be represented by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2 . The InChI key for this compound is AJNISUOPOAVWCL-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Fluorophenyl)pyrrolidin-3-one is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one is a solid compound . Its molecular weight is 179.19 , and its empirical formula is C10H10FNO .Scientific Research Applications
Drug Discovery
- Summary of the Application : Pyrrolidine, the core structure of “1-(4-Fluorophenyl)pyrrolidin-3-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Anticancer and Antibacterial Agents
- Summary of the Application : Pyrrolidine derivatives have been found to exhibit anticancer and antibacterial properties .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Central Nervous System Diseases
- Summary of the Application : Pyrrolidine derivatives have been used in the treatment of central nervous system diseases .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Antidiabetics
- Summary of the Application : Pyrrolidine derivatives have been used in the treatment of diabetes .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Anti-inflammatory and Analgesic Agents
- Summary of the Application : Pyrrolidine derivatives have been used as anti-inflammatory and analgesic agents .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Antidepressants
- Summary of the Application : Pyrrolidine derivatives have been used in the synthesis of antidepressant molecules .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNISUOPOAVWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630076 |
Source
|
Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidin-3-one | |
CAS RN |
536742-69-5 |
Source
|
Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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